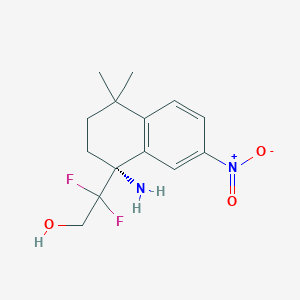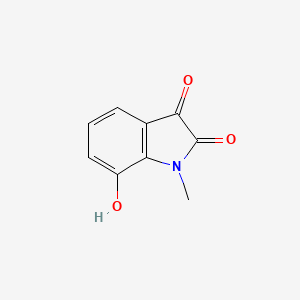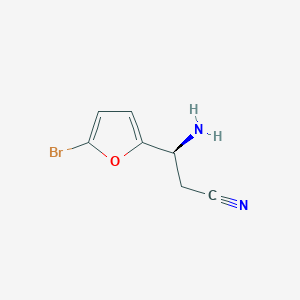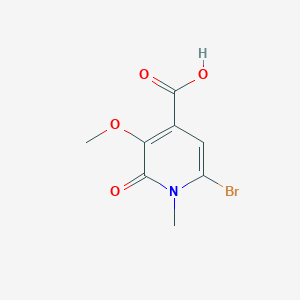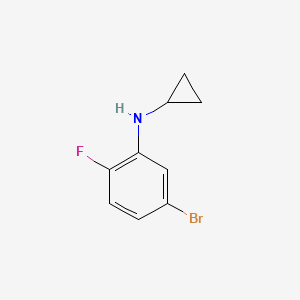
2-(3-Methoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group. Pyrimidines are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 2-(3-Methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed:
Oxidation: Formation of 2-(3-Hydroxyphenyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used
科学的研究の応用
2-(3-Methoxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes. The methoxy group can enhance its binding affinity to these targets, leading to its biological effects. The compound may also modulate signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .
類似化合物との比較
2-Phenylpyrimidine: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(4-Methoxyphenyl)pyrimidine: Similar structure but with the methoxy group at a different position, leading to different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)pyrimidine: Contains an additional methoxy group, which can further influence its properties.
Uniqueness: 2-(3-Methoxyphenyl)pyrimidine is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-5-2-4-9(8-10)11-12-6-3-7-13-11/h2-8H,1H3 |
InChIキー |
WKBXGYLBOOBRIK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


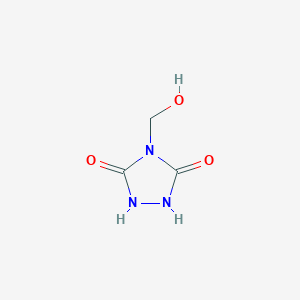
![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
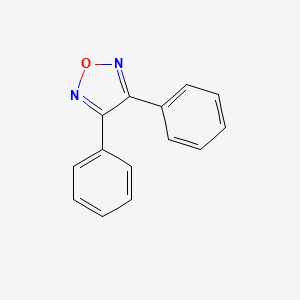
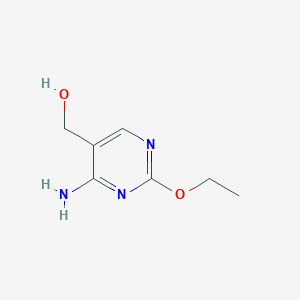


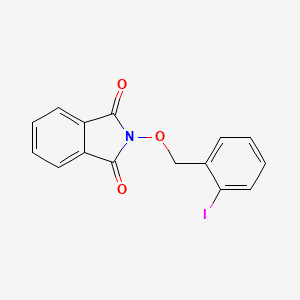
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
